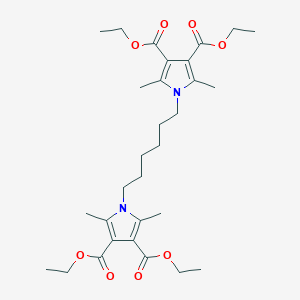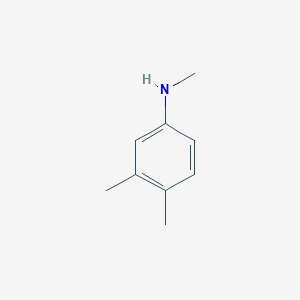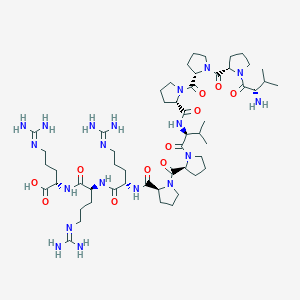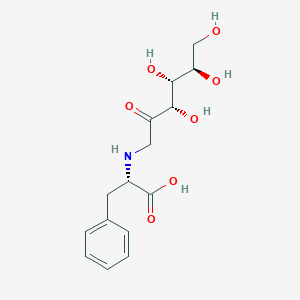
维吉尼亚霉素 M1
概述
描述
Virginiamycin M1 is a macrocyclic lactone antibiotic belonging to the streptogramin A group of antibiotics. It is produced by various strains of the bacterium Streptomyces, including Streptomyces graminofaciens. Virginiamycin M1 is known for its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
科学研究应用
Virginiamycin M1 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and modification of macrocyclic lactones.
Biology: Researchers use Virginiamycin M1 to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Virginiamycin M1 is used in the fuel ethanol industry to prevent microbial contamination and in agriculture to promote growth and prevent infections in livestock
作用机制
Virginiamycin M1 exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit and blocks the formation of peptide bonds between the growing peptide chain and aminoacyl-tRNA. This inhibition prevents the elongation of the peptide chain, effectively halting protein synthesis and leading to bacterial cell death .
安全和危害
When handling Virginiamycin M1, it is recommended to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The developed technology provides a final virginiamycin titer at the level of 5.6 g/L and has several additional advantages. First, VKM Ac-2738D produces virginiamycin M1 and S1 at the optimum ratio providing the maximum antimicrobial activity of a final product; the performed scale-up kept this important parameter unchanged .
生化分析
Biochemical Properties
Virginiamycin M1 plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It achieves this by blocking the formation of peptide bonds between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . This inhibition occurs through its interaction with the 50S ribosomal subunit, preventing the elongation of the peptide chain. Virginiamycin M1 interacts synergistically with virginiamycin B (streptogramin B) to enhance its antibacterial efficacy .
Cellular Effects
Virginiamycin M1 exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to the inhibition of cell growth and proliferation . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death. Virginiamycin M1 is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of action of Virginiamycin M1 involves its binding to the 50S ribosomal subunit, where it inhibits peptide elongation by blocking the formation of peptide bonds . This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. Virginiamycin M1 acts synergistically with virginiamycin B, enhancing its antibacterial activity through a combined mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Virginiamycin M1 can change over time. The stability and degradation of Virginiamycin M1 are critical factors that influence its long-term effects on cellular function. Studies have shown that Virginiamycin M1 maintains its antibacterial activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to Virginiamycin M1 can lead to the development of bacterial resistance, necessitating careful monitoring and management .
Dosage Effects in Animal Models
The effects of Virginiamycin M1 vary with different dosages in animal models. Studies have demonstrated that higher doses of Virginiamycin M1 can lead to toxic or adverse effects, including reduced body weight gain and liver toxicity . At appropriate dosages, Virginiamycin M1 has been shown to improve animal health by reducing lactic acidosis and the incidence of liver abscesses . The optimal dosage must be carefully determined to balance efficacy and safety.
Metabolic Pathways
Virginiamycin M1 is involved in various metabolic pathways, including its biosynthesis and degradation. The biosynthesis of Virginiamycin M1 involves the incorporation of specific amino acids and the formation of a macrocyclic lactone ring . Enzymes such as acetyltransferases and peptidyl-tRNA synthetases play key roles in its biosynthesis and metabolic flux . The degradation of Virginiamycin M1 involves enzymatic reduction and hydrolysis, leading to the formation of inactive metabolites .
Transport and Distribution
Within cells and tissues, Virginiamycin M1 is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The distribution of Virginiamycin M1 within tissues is influenced by factors such as tissue permeability and blood flow . Its accumulation in target tissues enhances its antibacterial efficacy, but excessive accumulation can lead to toxicity .
Subcellular Localization
Virginiamycin M1 exhibits specific subcellular localization, primarily targeting the bacterial ribosome . Its activity is directed towards the 50S ribosomal subunit, where it exerts its inhibitory effects on protein synthesis . Post-translational modifications and targeting signals may influence its localization to specific compartments or organelles within bacterial cells . Understanding the subcellular localization of Virginiamycin M1 is essential for optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: Virginiamycin M1 is typically produced through fermentation processes involving Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The fermentation conditions, such as pH, temperature, and nutrient composition, are optimized to maximize yield .
Industrial Production Methods: Industrial production of Virginiamycin M1 involves large-scale fermentation using high-yield strains of Streptomyces. The process includes fed-batch fermentation, where nutrients are continuously supplied to the culture to maintain optimal growth conditions. The antibiotic is then extracted using solvents and purified through various chromatographic techniques .
化学反应分析
Types of Reactions: Virginiamycin M1 undergoes several chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in Virginiamycin M1.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include various derivatives of Virginiamycin M1, which may have altered antibacterial properties or improved stability .
相似化合物的比较
Virginiamycin M1 is part of the streptogramin family of antibiotics, which includes other compounds such as:
- Pristinamycin IIA
- Ostreogrycin A
- Streptogramin A
- Mikamycin A
Compared to these similar compounds, Virginiamycin M1 is unique in its specific structure and the synergistic effects it exhibits when combined with other streptogramins. This synergy enhances its antibacterial activity and makes it particularly effective against resistant bacterial strains .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Virginiamycin m1 involves the condensation of two separate molecules, virginiamycin S1 and virginiamycin M2, using a specific enzyme, virginiamycin acetyltransferase. This enzyme catalyzes the transfer of an acetyl group from virginiamycin S1 to virginiamycin M2, resulting in the formation of Virginiamycin m1.", "Starting Materials": ["Virginiamycin S1", "Virginiamycin M2", "Virginiamycin acetyltransferase"], "Reaction": [ "Step 1: Purify virginiamycin S1 and virginiamycin M2 from fermentation broth.", "Step 2: Mix virginiamycin S1 and virginiamycin M2 in a reaction vessel.", "Step 3: Add virginiamycin acetyltransferase to the reaction mixture.", "Step 4: Incubate the reaction mixture at a specific temperature and pH for a specific time to allow the enzyme to catalyze the acetylation reaction.", "Step 5: Stop the reaction by heating or adding a specific reagent.", "Step 6: Purify the resulting Virginiamycin m1 from the reaction mixture using various techniques such as chromatography, crystallization, and filtration." ] } | |
CAS 编号 |
21411-53-0 |
分子式 |
C28H35N3O7 |
分子量 |
525.6 g/mol |
IUPAC 名称 |
(10R,11R,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1 |
InChI 键 |
DAIKHDNSXMZDCU-XMERXJNXSA-N |
手性 SMILES |
C[C@@H]1C=CC(=O)NCC=CC(=C[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)C |
SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
规范 SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
外观 |
White solid |
其他 CAS 编号 |
21411-53-0 |
溶解度 |
Poorly soluble in water |
同义词 |
(3R,4R,5E,10E,12E,14S)-8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone; Mikamycin A; Ostreogrycin A; Antibiotic PA 114A1; Factor |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)





![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)





![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
